Isoproterenol-d7 (hydrochloride)
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Overview
Description
Isoproterenol-d7 (hydrochloride) is a deuterated form of isoproterenol hydrochloride, a non-selective beta-adrenergic receptor agonist. This compound is primarily used in scientific research due to its unique properties, including its ability to stimulate beta-adrenergic receptors, leading to potent peripheral vasodilation, bronchodilation, and cardiac stimulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of isoproterenol-d7 (hydrochloride) involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and provides isoproterenol hydrochloride in good yield and desired purity .
Industrial Production Methods
Industrial production of isoproterenol-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The use of ion exchange resins during hydrogenation is crucial for maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoproterenol-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Typically involves the reduction of the hydroxyl groups.
Substitution: Commonly occurs at the aromatic ring or the isopropylamino group
Common Reagents and Conditions
Oxidation: Often performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Utilizes reagents such as halogens or alkylating agents
Major Products
The major products formed from these reactions include various derivatives of isoproterenol, such as quinones from oxidation and reduced forms from hydrogenation .
Scientific Research Applications
Isoproterenol-d7 (hydrochloride) is widely used in scientific research due to its ability to act as a beta-adrenergic receptor agonist. Its applications include:
Chemistry: Used as a tracer in drug development due to its deuterated nature
Biology: Helps in studying the effects of beta-adrenergic stimulation on various biological systems
Medicine: Used in research related to bradycardia and bronchial asthma
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Isoproterenol-d7 (hydrochloride) exerts its effects by stimulating beta 1 and beta 2 receptors. This leads to the relaxation of bronchial, gastrointestinal, and uterine smooth muscles, increased heart rate and contractility, and vasodilation of peripheral vasculature . The molecular targets include beta-adrenergic receptors, and the pathways involved are primarily related to cyclic AMP (cAMP) signaling .
Comparison with Similar Compounds
Similar Compounds
Isoproterenol hydrochloride: The non-deuterated form, used for similar research purposes
Metaproterenol sulfate: Another beta-adrenergic agonist with similar applications.
Uniqueness
Isoproterenol-d7 (hydrochloride) is unique due to its deuterated nature, which makes it a valuable tracer in pharmacokinetic and metabolic studies. This property allows for more precise tracking and analysis in drug development .
Properties
IUPAC Name |
4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H/i1D3,2D3,7D; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROWCYIEJAOFOW-AUYCXRIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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